2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid
Description
2-Amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid (CAS: 92367-16-3) is a modified L-phenylalanine derivative featuring a trifluoromethyl diazirine group at the para position of the phenyl ring . This compound is widely utilized in photolabeling studies due to the photoreactive diazirine moiety, which generates carbenes upon UV irradiation (~350 nm). These carbenes enable covalent crosslinking with proximal biomolecules, making the compound invaluable for studying protein-protein interactions and ligand-receptor binding . Its synthesis typically involves trifluoroacetic acid (TFA)-mediated deprotection and chromatographic purification, yielding ~93% purity . The trifluoromethyl group enhances the diazirine’s stability under acidic/basic conditions and elevated temperatures (up to 75°C), distinguishing it from non-fluorinated analogs .
Properties
IUPAC Name |
2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGXDARRSCSGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trifluoromethyl group or the diazirine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid, also known as 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine, is a chemical compound with significant applications in biochemical research, particularly in studying protein interactions and enzyme-substrate relationships . The presence of a trifluoromethyl group and a diazirine moiety gives this compound unique properties, making it a valuable tool for photoaffinity labeling.
Key Features and Properties
- Molecular Formula: C11H10F3N3O2
- Molecular Weight: Approximately 273.21 g/mol
- Reactivity: The diazirine ring undergoes rapid rearrangement upon exposure to UV light, leading to the formation of a highly reactive carbene intermediate that can covalently bind to nearby molecules.
Photoaffinity Labeling
This compound is primarily used in photoaffinity labeling. Upon exposure to UV light, the diazirine ring undergoes homolytic cleavage, forming reactive carbene species. These reactive intermediates can then participate in various reactions, enabling the study of complex biological interactions in real-time. The short lifetime of the carbene intermediate limits crosslinking to molecules in close proximity to the diazirine group, providing high spatial resolution of the protein-ligand interaction site.
Protein Interaction Studies
This compound's ability to label proteins selectively makes it invaluable for interaction studies. Upon UV activation, the diazirine moiety reacts with nearby nucleophilic sites on proteins, allowing scientists to map out interaction networks within cells. These studies are crucial for elucidating complex biological processes and developing targeted therapies.
Enzyme-Substrate Relationships
This compound can be used to investigate enzyme-substrate relationships. Its labeling capability enables researchers to study:
- Enzyme active sites
- Substrate binding domains
- Mechanisms of enzyme action
The biological activity of this compound is primarily linked to its ability to label proteins and other biomolecules. The trifluoromethyl group may also give the compound unique pharmacological properties that warrant further investigation.
Related Compounds
Several compounds share structural similarities with this compound, particularly those containing diazirine or trifluoromethyl groups.
| Compound Name | Unique Features |
|---|---|
| 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenol | Contains a hydroxyl group instead of acetic acid |
| {4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}methanol | Similar reactivity but with an alcohol functional group |
| 1,1,1-Trifluoroacetone | Contains a trifluoromethyl group but lacks diazirine |
Mechanism of Action
The mechanism of action of L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- involves its ability to form covalent bonds with target molecules upon activation by UV light. The diazirine ring is highly reactive and can insert into C-H, N-H, and O-H bonds, forming stable covalent adducts. This property is exploited in photoaffinity labeling to study protein interactions and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-3-(3,5-bis(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic Acid
- Structure : Contains two trifluoromethyl diazirine groups at the 3,5-positions of the phenyl ring.
- Stability: Reduced solubility in polar solvents (e.g., water) compared to the mono-substituted analog, complicating biological applications .
- Applications: Potential for high-density crosslinking in membrane proteins or multi-subunit complexes .
2-Hydroxy-3-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]propanoic Acid
- Structure: Replaces the amino group with a hydroxyl group, forming a phenyllactic acid derivative.
- Photoreactivity: Retains λmax at 355 nm (ε = 380 M⁻¹cm⁻¹), identical to the parent compound, but lacks the amino group for peptide incorporation .
- Metabolism : Produced via microbial biotransformation of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-L-phenylalanine by Klebsiella sp. CK6, suggesting a role in biodegradation studies .
- Applications: Limited to metabolite tracking or as a non-reactive analog in biochemical assays .
Fmoc-Protected Derivative (Fmoc-Tdf-OH)
- Structure: Incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus.
- Stability : Enhanced storage stability and compatibility with solid-phase peptide synthesis (SPPS) workflows .
- Molecular Weight : 495.45 g/mol, significantly higher than the unprotected form (273.22 g/mol) .
- Applications : Critical for automated peptide synthesis, enabling site-specific incorporation of photoreactive groups into peptides .
3-(3-Methyl-3H-diazirin-3-yl)propanoic Acid
- Structure : Substitutes trifluoromethyl with a methyl group on the diazirine ring.
- Photoreactivity : Lower carbene yield compared to trifluoromethyl-diazirines due to reduced electron-withdrawing effects .
- Stability : Less resistant to thermal degradation and acidic conditions .
- Applications: Limited to short-term biochemical assays requiring milder photolysis conditions .
Comparative Data Table
Key Research Findings
- Photolysis Efficiency : The trifluoromethyl group in the target compound increases carbene yield (~65%) compared to methyl-diazirines, with minimal byproduct formation .
- Synthetic Utility : The Fmoc-protected derivative streamlines peptide engineering, achieving >98% purity in commercial preparations .
Biological Activity
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid, commonly referred to as H-L-Photo-Phe-OH, is a photoactivatable amino acid derivative that has garnered attention for its unique properties in biological research. This compound is notable for its trifluoromethyl-diazirine moiety, which allows for photochemical activation and subsequent covalent modification of biological targets upon exposure to UV light. This article explores the biological activity of this compound, focusing on its applications in photoaffinity labeling, protein interaction studies, and its potential therapeutic implications.
The molecular formula of this compound is C₁₁H₉F₃N₃O₂, with a molecular weight of approximately 273.21 g/mol . The structure features a central amino acid backbone with a photoreactive diazirine group that can generate reactive carbene species upon UV irradiation.
The mechanism by which this compound exerts its biological effects primarily involves photoaffinity labeling. Upon UV light exposure, the diazirine moiety undergoes a rearrangement to form a highly reactive carbene that can covalently bond to nearby nucleophiles, such as amino acids in proteins. This property is exploited for studying protein interactions and dynamics in living systems.
1. Photoaffinity Labeling
Photoaffinity labeling is a powerful technique that utilizes compounds like H-L-Photo-Phe-OH to investigate protein interactions. The trifluoromethyl-diazirine group allows for selective labeling of target proteins in complex biological samples.
Case Study: Ribosomal tRNA Binding
In one study, the N-hydroxysuccinimide ester of a related compound was tested in a ribosomal tRNA binding system. The results demonstrated successful incorporation into peptidyl-tRNA complexes, allowing researchers to map interactions between tRNA and ribosomal proteins under UV activation .
2. Protein Interaction Studies
The ability to covalently modify proteins enables researchers to study the binding sites and dynamics of various biomolecules. A fragment-based screening approach using H-L-Photo-Phe-OH led to the identification of over 2000 protein targets in HEK293T cells, demonstrating its utility in proteomics .
3. Potential Therapeutic Applications
The unique properties of H-L-Photo-Phe-OH suggest potential therapeutic applications, particularly in targeted drug delivery systems and cancer therapy. By selectively labeling and modifying proteins involved in disease pathways, this compound could facilitate the design of novel therapeutics that precisely target disease mechanisms.
Q & A
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes thermal degradation |
| Solvent System | DMF/DMSO | Enhances intermediate solubility |
| Purification Method | Reverse-phase HPLC | Achieves >95% purity |
Basic: What analytical techniques are recommended for characterizing structural integrity and purity?
Answer:
A multi-technique approach ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of the diazirine ring (δ 2.8–3.2 ppm for diazirine protons) and trifluoromethyl group (δ 120–125 ppm in ¹⁹F NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 273.22 [M−H]⁻) and detect impurities .
- HPLC : Monitor purity using a C18 column with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in photoaffinity labeling efficiency across experimental setups?
Answer:
Discrepancies in labeling efficiency often arise from variations in:
- UV Activation : Optimal UV wavelength (350–365 nm) and exposure time (5–10 min) are critical to activate the diazirine group without damaging proteins .
- Concentration : Use 10–50 µM of the compound to balance labeling specificity and background noise .
- Protein Environment : Conduct control experiments in denaturing vs. native conditions to assess steric hindrance effects .
Q. Methodological Approach :
Perform time-course UV irradiation studies to identify saturation points.
Use competitive binding assays with non-photoactive analogs to confirm target specificity .
Advanced: What metabolic stability challenges arise when using this compound in live-cell studies?
Answer:
The compound may undergo microbial or enzymatic transformation, as seen in Klebsiella sp. CK6, where it is metabolized to 2-hydroxy-3-[4-(3-trifluoromethyl-diazirinyl)phenyl]propanoic acid via oxidative pathways .
Q. Mitigation Strategies :
- Stability Assays : Incubate the compound with liver microsomes or cell lysates to identify metabolic hotspots.
- Chemical Modifications : Introduce deuterium at metabolically labile positions to slow degradation .
Advanced: How does this compound compare to structurally similar photoaffinity probes in reactivity and selectivity?
Answer:
Key differentiators include its trifluoromethyl-diazirine group and amino acid backbone, which enhance target binding and reduce non-specific interactions compared to analogs:
Q. Table 2: Comparison with Diazirine-Containing Probes
| Compound | Key Features | Reactivity in Photoaffinity Labeling |
|---|---|---|
| 4-(3-Trifluoromethyl-diazirinyl)benzoic acid | Lacks amino acid backbone | Lower protein compatibility |
| 2,3-Bis(4-diazirinylphenyl)oxirane | Dual diazirine groups | Higher crosslinking but increased background |
| Target Compound | Amino acid backbone enhances cellular uptake | High specificity in live-cell studies |
The amino acid moiety improves solubility and mimics endogenous ligands, making it superior for studying membrane protein interactions .
Advanced: What experimental designs are recommended for mapping protein interaction sites using this compound?
Answer:
A three-step workflow is advised:
Photoactivation : Irradiate the compound-protein complex at 355 nm to trigger covalent bonding .
Digestion : Use trypsin/Lys-C to cleave labeled proteins into peptides.
Mass Spectrometry Analysis : Employ LC-MS/MS with collision-induced dissociation (CID) to identify crosslinked peptides. Validate hits using mutagenesis or competitive inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
